tert-Butyl 2-chlorophenylcarbamate
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Overview
Description
tert-Butyl 2-chlorophenylcarbamate: is a chemical compound with the molecular formula C11H14ClNO2. It is commonly used in organic synthesis and has various applications in scientific research. The compound is known for its stability and reactivity, making it a valuable building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-chlorophenylcarbamate can be synthesized through a three-component coupling of amines, carbon dioxide, and halides. This method involves the use of cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts. The reaction conditions are mild, and the process avoids overalkylation of the carbamate .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of tert-butyl chloroformate with 2-chloroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-chlorophenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-chloroaniline and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine as the nucleophile would yield a substituted carbamate.
Hydrolysis: The major products are 2-chloroaniline and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl 2-chlorophenylcarbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 2-chlorophenylcarbamate involves its ability to act as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, protecting it from unwanted reactions during synthesis. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chlorophenyl isocyanate: Contains the same phenyl and chlorine groups but differs in its functional group, leading to different reactivity and applications.
Uniqueness: tert-Butyl 2-chlorophenylcarbamate is unique due to its combination of the tert-butyl carbamate protecting group and the reactive chlorine atom. This combination allows for selective reactions and makes it a versatile compound in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(2-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDDCZFFWXSEFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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